The synthesis of (2S)-2-Phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole typically involves multi-step organic reactions. One common method includes the condensation reaction of appropriate phenyl and pyrimidine derivatives with benzothiazole precursors. This process may require specific catalysts or reagents to facilitate the formation of the desired heterocyclic structure.
Technical details include controlling reaction conditions such as temperature and solvent choice to optimize yield and purity. The final product can be purified using techniques like recrystallization or chromatography to achieve the desired 95% purity level commonly available in commercial preparations .
The molecular structure of (2S)-2-Phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole features a fused bicyclic system comprising a pyrimidine ring and a benzothiazole moiety. The stereochemistry at the 2-position is crucial for its biological activity.
Key structural data includes:
(2S)-2-Phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole can participate in several chemical reactions typical of heterocycles. These include:
Technical details involve optimizing reaction conditions such as pH and temperature to enhance reaction rates and yields. Analytical methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are often employed to monitor reaction progress .
The mechanism of action for (2S)-2-Phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole is primarily studied in pharmacological contexts. Its biological activity may involve interaction with specific receptors or enzymes within cellular pathways.
Data suggests that this compound may exhibit anti-inflammatory or analgesic properties through modulation of neurotransmitter systems or inhibition of certain enzymatic activities. Further research is required to elucidate its precise mechanisms at the molecular level .
The physical properties of (2S)-2-Phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole include:
Chemical properties involve stability under standard laboratory conditions but may be sensitive to light or moisture, necessitating proper storage conditions.
Relevant data indicates that this compound is very toxic to aquatic life with long-lasting effects; therefore, handling should adhere to safety guidelines .
(2S)-2-Phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole has several applications in scientific research:
The compound's unique structural features make it a valuable candidate for further exploration in medicinal chemistry and drug design .
Compound 593287-40-2, systematically named Bombesin, 1-[1-[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-L-proline]-4-L-tyrosine-, is a multifunctional peptide-chelator conjugate. It belongs to the class of radionuclide conjugates (RDCs) designed for targeted diagnostic and therapeutic applications [1] [5]. Its molecular formula is C₉₀H₁₃₆N₂₈O₂₅S, with a molecular weight of 2042.28 g/mol [1] [3]. The structure integrates two key components:
Table 1: Nomenclature of 593287-40-2
Designation Type | Name |
---|---|
Systematic Name | Bombesin, 1-[1-[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-L-proline]-4-L-tyrosine- |
Common Synonyms | DOTA-Bombesin (1-14); DOTA-[Pro¹,Tyr⁴]bombesin (1-14); MP2346 |
Sequence Notation | DOTA-PQRYGNQWAVGHLM-NH₂ |
CAS Registry | 593287-40-2 |
This compound emerged in the late 1990s–early 2000s during efforts to develop receptor-targeted radiopharmaceuticals. Its design builds on:
593287-40-2 bridges peptide pharmacology and radiochemistry, enabling:
Table 2: Key Research Applications of 593287-40-2
Application Domain | Radionuclides Used | Research Focus |
---|---|---|
Oncologic Imaging | ⁶⁸Ga, ⁶⁴Cu, ⁸⁶Y, ¹¹¹In | GRPR receptor visualization via PET/SPECT |
Therapeutic Delivery | ¹⁷⁷Lu, ⁹⁰Y | Tumor-specific radiation cytotoxicity |
Biodistribution Studies | ¹¹¹In, ⁶⁷Ga | Pharmacokinetic optimization of conjugates |
Its modular design exemplifies "theranostics"—using chemically identical agents for both diagnosis and therapy [1] [5]. Current research focuses on optimizing pharmacokinetics (e.g., reducing renal retention) and exploring combination therapies [5] [8].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5